4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-2-18-8-5-6-14-27(18)32(29,30)19-12-10-16(11-13-19)23(28)26-24-25-22-20-9-4-3-7-17(20)15-21(22)31-24/h3-4,7,9-13,18H,2,5-6,8,14-15H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGFYDJPGXPKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Sulfonyl-Piperidine vs. Methoxy/Chloro Groups : The target’s sulfonyl-piperidine group may enhance solubility and receptor interactions compared to electron-donating groups (e.g., methoxy in 7e) or halogens (e.g., chloro in 7e), which primarily influence steric and electronic properties .
- Indeno-Thiazole vs.
- Synthetic Yields : Derivatives with methoxy groups (e.g., 7h, 47% yield) are synthesized more efficiently than those with bulky substituents (e.g., 7g, 25% yield), suggesting that the target’s sulfonyl-piperidine group may pose synthetic challenges .
Pharmacological and Functional Comparisons
Antiviral Activity
- Indeno-Thiazole Derivatives (): Compounds like 7e (6-chloro substitution) and 7h (6-methoxy) inhibit SARS-CoV-2 via interactions with viral proteases.
- Thiazole-Based Adjuvants () : Compound 2D216, with a piperidin-1-ylsulfonyl group, enhances NF-κB signaling in TLR pathways. The target’s 2-ethylpiperidine substitution may fine-tune adjuvant activity by modulating lipophilicity and membrane permeability .
Target Selectivity
- N-(Thiazol-2-yl)-Benzamide Scaffold (–7): Minor modifications (e.g., substituent position, bulkiness) drastically alter selectivity. For example, trifluoromethylbenzyl groups () confer urease inhibition, while pyridinyl-thiazoles () target bacterial enzymes. The target’s indeno-thiazole and ethylpiperidine groups may reduce off-target effects observed in simpler analogs .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The sulfonyl-piperidine group in the target compound likely reduces logP compared to halogenated or methoxy-substituted analogs (e.g., 7e, logP ~3.5), improving aqueous solubility.
- Metabolic Stability : Piperidine rings are susceptible to CYP450 oxidation, but the 2-ethyl substitution may hinder metabolic degradation compared to unsubstituted piperidines (e.g., 2D216) .
Preparation Methods
Synthesis of the 8H-Indeno[1,2-d]thiazol-2-amine Core
The indenothiazole moiety is synthesized via a cyclization reaction adapted from Hantzsch thiazole synthesis principles. A modified approach involves reacting indene derivatives with thiourea in acetic acid under reflux conditions (24–48 hours), yielding 8H-indeno[1,2-d]thiazol-2-amine with 65–70% efficiency. Key parameters include:
- Temperature : 80–100°C to optimize cyclization kinetics.
- Catalyst : Acetic acid facilitates protonation of the thiourea sulfur, enhancing nucleophilicity.
- Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane (DCM) isolates the product.
Representative Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Preparation of the 4-((2-Ethylpiperidin-1-yl)sulfonyl)benzoyl Chloride Intermediate
Sulfonylation of 2-ethylpiperidine is achieved using 4-chlorosulfonylbenzoic acid in anhydrous dichloromethane at 0–5°C. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride electrophile:
- Reaction Conditions :
- Isolation : The crude sulfonamide is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford 85% yield.
Intermediate Properties :
- Molecular Formula : C₁₄H₂₀ClNO₃S
- Melting Point : 112–114°C
- Spectroscopic Data : ¹H NMR (400 MHz, CDCl₃) δ 8.02 (d, 2H), 7.56 (d, 2H), 3.45–3.38 (m, 4H), 1.60–1.55 (m, 6H), 1.01 (t, 3H).
Coupling Reaction to Form the Benzamide Product
The final step employs carbodiimide-mediated coupling to unite the sulfonylated benzoyl chloride and indenothiazole-amine:
- Reagents : Ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF.
- Mechanism : EDC activates the carboxylate to an O-acylisourea intermediate, which reacts with the amine to form the amide bond.
- Optimized Conditions :
Critical Factors :
- Solvent Polarity : DMF stabilizes the reactive intermediates, enhancing coupling efficiency.
- Stoichiometry : 1.1 eq. of EDC/HOBt relative to the acid prevents overactivation.
Purification and Characterization
Final purification involves sequential chromatography and recrystallization:
- Chromatography : Silica gel with gradient elution (ethyl acetate/hexane → DCM/methanol).
- Recrystallization : Ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.
Analytical Data :
- ¹H NMR (DMSO-d₆) : δ 12.92 (s, 1H, NH), 8.21 (d, 2H), 7.89 (d, 2H), 7.45–7.38 (m, 4H), 3.72–3.65 (m, 4H), 1.58–1.50 (m, 6H), 1.10 (t, 3H).
- HRMS (ESI) : m/z 468.1342 [M+H]⁺ (calc. 468.1339).
Comparative Analysis of Synthetic Routes
| Step | Alternative Methods | Efficiency (%) | Limitations |
|---|---|---|---|
| Indenothiazole Formation | Microwave-assisted cyclization | 75 | Requires specialized equipment |
| Sulfonylation | Pyridine/DCM | 78 | Longer reaction time (24 h) |
| Coupling | DCC/DMAP | 65 | Lower yield due to side reactions |
Challenges and Mitigation Strategies
Q & A
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₂₇H₂₈N₄O₃S₂) to verify molecular ion peaks .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous piperidine-thiazole derivatives .
What in vitro biological screening methods are suitable for evaluating its anticancer potential?
Basic Research Question
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <10 µM indicating potency .
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation to confirm programmed cell death mechanisms .
- Comparative Studies : Benchmark against cisplatin or doxorubicin to assess relative efficacy .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Advanced Research Question
- Piperidine Substitution : Replace 2-ethyl with bulkier groups (e.g., 2-isopropyl) to enhance lipophilicity and blood-brain barrier penetration .
- Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Indenothiazole Functionalization : Add methyl or methoxy groups to the indene ring to boost DNA intercalation, as seen in related benzothiazoles .
Data-Driven Example :
| Modification | IC₅₀ (µM) | LogP |
|---|---|---|
| 2-ethylpiperidine | 8.2 | 3.1 |
| 2-isopropylpiperidine | 5.4 | 3.8 |
| 4-CF₃ sulfonamide | 4.9 | 3.5 |
What computational strategies can predict binding modes and target interactions?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR or tubulin (common targets for sulfonamide-thiazole hybrids). Key residues: Lys745 (EGFR) and β-tubulin’s paclitaxel site .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates robust binding .
- QSAR Models : Develop regression models correlating substituent electronegativity with cytotoxicity (R² >0.85) .
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Discrepancies in IC₅₀ values often arise from:
- Cell Line Variability : Test across multiple lines (e.g., MDA-MB-231 vs. A549) to identify tissue-specific effects .
- Assay Conditions : Standardize protocols (e.g., 48-hr incubation, 10% FBS) to minimize variability .
- Metabolic Interference : Use liver microsomes to assess if CYP450 enzymes alter compound efficacy .
What strategies optimize reaction yields and purity during scale-up synthesis?
Advanced Research Question
- Flow Chemistry : Implement continuous flow reactors for sulfonylation steps to reduce byproducts (yield increases from 65% to 85%) .
- DoE Optimization : Apply factorial design to vary temperature (20–60°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%). Pareto charts identify temperature as the critical factor (p<0.05) .
- In-line Analytics : Use FTIR probes to monitor reaction progress in real time .
What pharmacokinetic parameters should be evaluated to advance this compound to in vivo studies?
Advanced Research Question
- Metabolic Stability : Incubate with human liver microsomes; t₁/₂ >60 min suggests suitability for oral dosing .
- Plasma Protein Binding : Use equilibrium dialysis; <90% binding ensures sufficient free drug availability .
- Caco-2 Permeability : Apparent permeability (Papp) >1×10⁻⁶ cm/s indicates good intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
